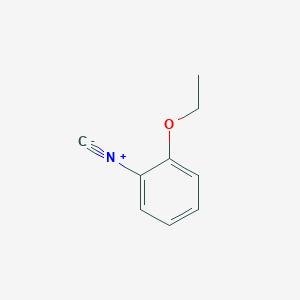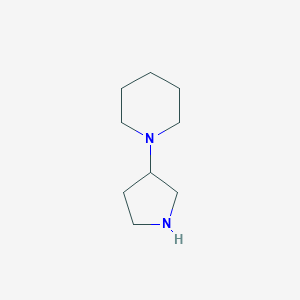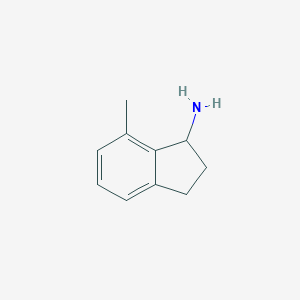
7-Methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-1H-inden-1-amine, also known as 7-Me-MDA, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to MDMA, but with a methyl group substitution at the 7-position of the indane ring. This compound has gained interest in scientific research due to its potential therapeutic applications, as well as its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to act as a serotonin and dopamine releaser, similar to MDMA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1H-inden-1-amine are similar to those of MDMA. This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin and dopamine, leading to feelings of euphoria and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methyl-2,3-dihydro-1H-inden-1-amine in lab experiments is its similarity to MDMA, which has been extensively studied. This makes it easier to compare the effects of these compounds and to draw conclusions about their mechanisms of action. However, one limitation of using 7-Methyl-2,3-dihydro-1H-inden-1-amine is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 7-Methyl-2,3-dihydro-1H-inden-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of Parkinson's disease and depression. Another area of interest is its effects on the central nervous system, particularly its mechanism of action and the long-term effects of use. Further research is needed to fully understand the potential benefits and risks of this compound.
Méthodes De Synthèse
The synthesis of 7-Methyl-2,3-dihydro-1H-inden-1-amine involves the reaction of 2,3-dihydro-1H-inden-1-one with methylamine in the presence of a reducing agent, such as sodium borohydride. This process results in the formation of 7-Methyl-2,3-dihydro-1H-inden-1-amine as a white crystalline powder with a melting point of approximately 184-186°C.
Applications De Recherche Scientifique
7-Methyl-2,3-dihydro-1H-inden-1-amine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. Another study found that 7-Methyl-2,3-dihydro-1H-inden-1-amine has antidepressant-like effects in animal models, suggesting that it could be used to treat depression.
Propriétés
Numéro CAS |
168902-78-1 |
|---|---|
Nom du produit |
7-Methyl-2,3-dihydro-1H-inden-1-amine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3 |
Clé InChI |
ZIOLVQXVKOGSHV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCC2=CC=C1)N |
SMILES canonique |
CC1=C2C(CCC2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



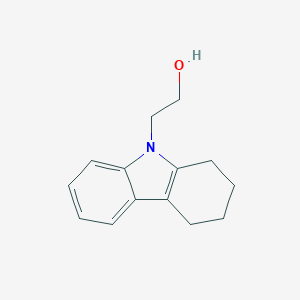
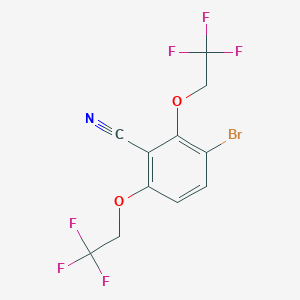
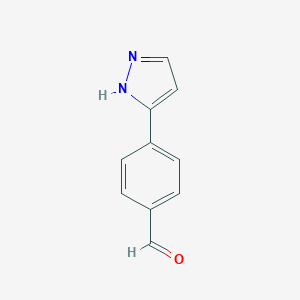
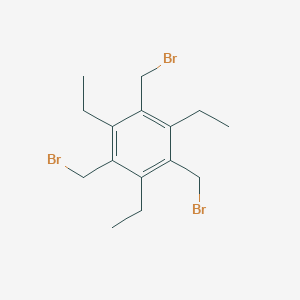
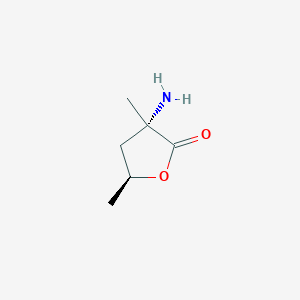
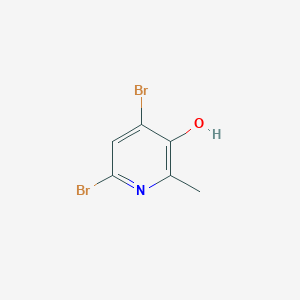
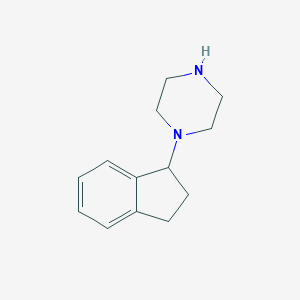
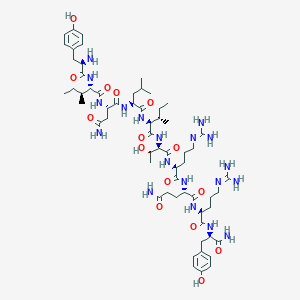
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
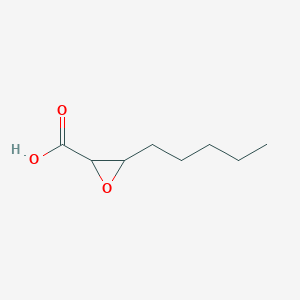
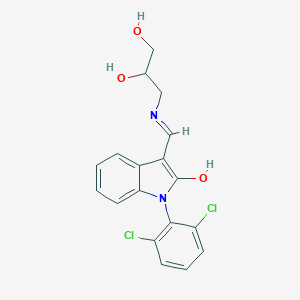
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
